molecular formula C25H21N3O B6509105 8-ethoxy-1-(4-methylphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline CAS No. 901264-55-9

8-ethoxy-1-(4-methylphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline

Cat. No.: B6509105
CAS No.: 901264-55-9
M. Wt: 379.5 g/mol
InChI Key: GAZWNSXUHFQJHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “8-ethoxy-1-(4-methylphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline” belongs to a class of organic compounds known as quinolines . Quinolines are aromatic nitrogen-containing heterocyclic compounds . They are commonly used in the development of new drugs due to their wide range of biological and pharmacological activities .


Molecular Structure Analysis

The molecular structure of quinoline derivatives is typically characterized by a bicyclic ring system consisting of a benzene ring fused to a pyridine ring . The specific molecular structure of “this compound” would require more specific data.


Chemical Reactions Analysis

Quinolines participate in both electrophilic and nucleophilic substitution reactions . They can also undergo various other chemical transformations depending on the specific substituents present on the quinoline ring .

Mechanism of Action

The mechanism of action of quinoline derivatives can vary widely depending on their specific structure and the biological target they interact with . Some quinoline derivatives have been found to have antibacterial, antifungal, antimalarial, anthelmintic, anticonvulsant, cardiotonic, anti-inflammatory, and analgesic activities .

Properties

IUPAC Name

8-ethoxy-1-(4-methylphenyl)-3-phenylpyrazolo[4,3-c]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21N3O/c1-3-29-20-13-14-23-21(15-20)25-22(16-26-23)24(18-7-5-4-6-8-18)27-28(25)19-11-9-17(2)10-12-19/h4-16H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAZWNSXUHFQJHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C3C(=CN=C2C=C1)C(=NN3C4=CC=C(C=C4)C)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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